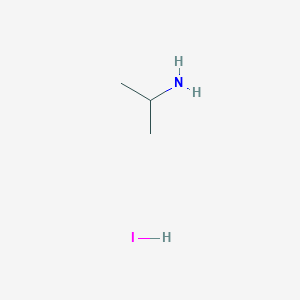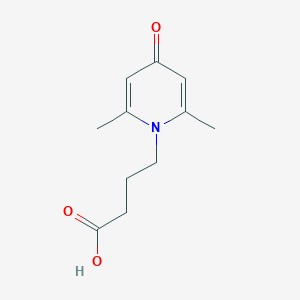![molecular formula C7H9BrClNO2 B1382349 5-[(Aminooxy)methyl]-2-bromophenol hydrochloride CAS No. 91468-63-2](/img/structure/B1382349.png)
5-[(Aminooxy)methyl]-2-bromophenol hydrochloride
Overview
Description
“5-[(Aminooxy)methyl]-2-bromophenol hydrochloride” is a chemical compound with the CAS Number: 91468-63-2 . It has a molecular weight of 254.51 . The compound is typically stored at 4 degrees Celsius and is usually available in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is 5-((aminooxy)methyl)-2-bromophenol hydrochloride . Its InChI code is 1S/C7H8BrNO2.ClH/c8-6-2-1-5(4-11-9)3-7(6)10;/h1-3,10H,4,9H2;1H . The InChI key is YSMXLXJTOSXODN-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
The compound is a powder and is stored at 4 degrees Celsius . It has a molecular weight of 254.51 .Scientific Research Applications
Antioxidant Activity
Bromophenols, including those related to 5-[(Aminooxy)methyl]-2-bromophenol hydrochloride, have been extensively studied for their antioxidant properties. Research on bromophenols derived from marine red algae like Rhodomela confervoides has shown that these compounds possess potent free radical scavenging activity, which is stronger than or comparable to certain standard antioxidants like butylated hydroxytoluene and ascorbic acid. This indicates their potential as natural antioxidants in various applications, including food preservation and pharmaceuticals (Li et al., 2011).
Synthesis and Biological Evaluation
Studies have also focused on the synthesis of bromophenol derivatives, including those structurally related to this compound. These synthesized compounds have been evaluated for various biological activities. For instance, synthesized bromophenols have shown significant antioxidant activities in various bioanalytical assays, compared favorably with standard antioxidant compounds. This research paves the way for developing new antioxidants with enhanced efficacy and stability (Rezai et al., 2018).
Anticancer Potential
Moreover, bromophenol derivatives have been investigated for their potential in cancer treatment. Studies have synthesized new methylated and acetylated bromophenol derivatives and evaluated their anticancer activities at the cellular level. Certain compounds have shown to inhibit the viability of leukemia cells and induce apoptosis, indicating their potential as anticancer agents (Dong et al., 2022).
Safety and Hazards
The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H312, H315, H319, H332, and H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .
properties
IUPAC Name |
5-(aminooxymethyl)-2-bromophenol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO2.ClH/c8-6-2-1-5(4-11-9)3-7(6)10;/h1-3,10H,4,9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSMXLXJTOSXODN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CON)O)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



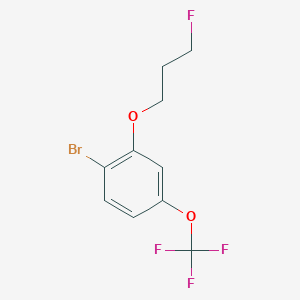
![1-[3-Bromo-4-(hydroxymethyl)phenyl]ethan-1-one](/img/structure/B1382268.png)
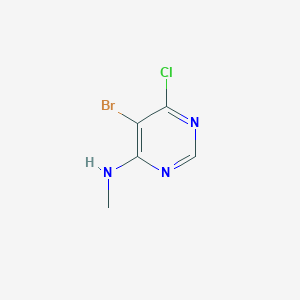
![N-[3-(pyrrolidin-1-yl)propyl]-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine](/img/structure/B1382274.png)
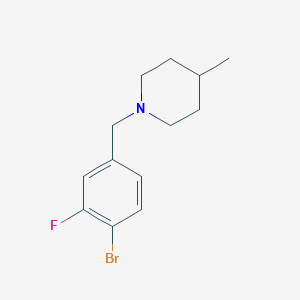
![3-Amino-9-aza-bicyclo[3.3.1]nonane-9-carboxylic acid tert-butyl ester hydrochloride](/img/structure/B1382276.png)
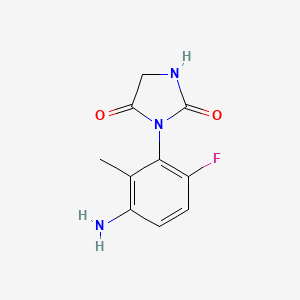
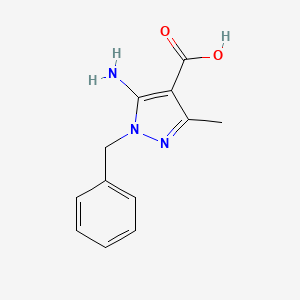
![5-bromo-7-methoxy-1-methyl-1H-benzo[d][1,2,3]triazole](/img/structure/B1382279.png)


